1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpropanoate;hydrochloride
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Overview
Description
1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpropanoate;hydrochloride is a chemical compound with a complex structure. It is known for its unique bicyclic framework, which includes a nitrogen atom within the ring system. This compound is often used in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpropanoate;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-azabicyclo[2.2.2]octane with 2,2-diphenylpropanoic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpropanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens or alkylating agents for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpropanoate;hydrochloride is used in various scientific research fields, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological systems.
Medicine: It is investigated for its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpropanoate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-azabicyclo[2.2.2]octane hydrochloride
- 3-Quinuclidone hydrochloride
- Quinuclidine hydrochloride
Uniqueness
1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpropanoate;hydrochloride is unique due to its specific bicyclic structure and the presence of the diphenylpropanoate group.
Properties
CAS No. |
3818-79-9 |
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Molecular Formula |
C22H26ClNO2 |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpropanoate;hydrochloride |
InChI |
InChI=1S/C22H25NO2.ClH/c1-22(18-8-4-2-5-9-18,19-10-6-3-7-11-19)21(24)25-20-16-23-14-12-17(20)13-15-23;/h2-11,17,20H,12-16H2,1H3;1H |
InChI Key |
KVWZRIJJNXGLDX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CN4CCC3CC4.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CN4CCC3CC4.Cl |
Related CAS |
4775-90-0 (Parent) |
Synonyms |
2,2-diphenylpropanoic acid 3-quinuclidinyl ester 3-QDPP 3-quinuclidinyl 2,2-diphenylpropanoate aprolidine aprolidine hydrochloride |
Origin of Product |
United States |
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